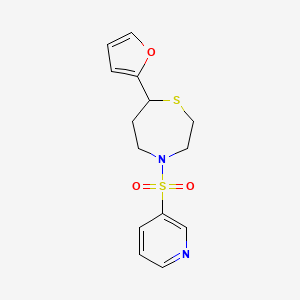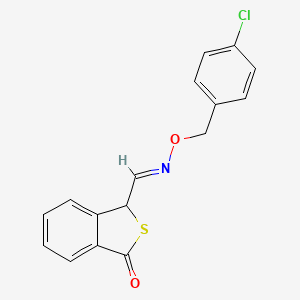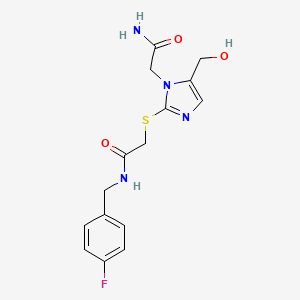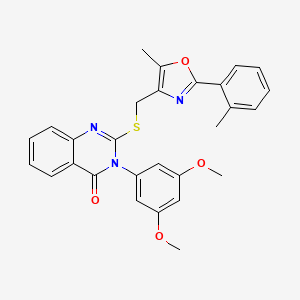
1-(4-chlorophényl)-2-pipéridino-1-éthanone O-méthyloxime
Vue d'ensemble
Description
1-(4-chlorophenyl)-2-piperidino-1-ethanone O-methyloxime is a chemical compound that belongs to the class of oxime derivatives. Oximes are known for their diverse biological and pharmacological applications, including their use as antidotes for organophosphate poisoning, antibacterial agents, and intermediates in the synthesis of various pharmacological derivatives .
Applications De Recherche Scientifique
1-(4-chlorophenyl)-2-piperidino-1-ethanone O-methyloxime has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and other pharmacologically active molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Oxime derivatives, including this compound, are investigated for their potential use as antidotes for organophosphate poisoning and as therapeutic agents for various diseases.
Industry: The compound is used in the development of new materials and as a reagent in chemical synthesis
Méthodes De Préparation
The synthesis of 1-(4-chlorophenyl)-2-piperidino-1-ethanone O-methyloxime typically involves the reaction of 1-(4-chlorophenyl)-2-piperidino-1-ethanone with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The resulting oxime is then methylated using methyl iodide in the presence of a base such as potassium carbonate to yield the final product .
Analyse Des Réactions Chimiques
1-(4-chlorophenyl)-2-piperidino-1-ethanone O-methyloxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction of the oxime group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom on the phenyl ring is replaced by other nucleophiles like amines or thiols.
Mécanisme D'action
The mechanism of action of 1-(4-chlorophenyl)-2-piperidino-1-ethanone O-methyloxime involves its interaction with molecular targets such as enzymes and receptors. For example, oximes are known to reactivate acetylcholinesterase, an enzyme inhibited by organophosphate compounds. This reactivation occurs through the nucleophilic attack of the oxime group on the phosphorylated enzyme, leading to the cleavage of the phosphate-enzyme bond and restoration of enzyme activity .
Comparaison Avec Des Composés Similaires
1-(4-chlorophenyl)-2-piperidino-1-ethanone O-methyloxime can be compared with other oxime derivatives such as pralidoxime, obidoxime, and methoxime. These compounds share similar mechanisms of action and applications but differ in their chemical structures and specific biological activities. For instance:
Pralidoxime: Used as an antidote for organophosphate poisoning, it has a pyridine ring instead of a piperidine ring.
Obidoxime: Another antidote for organophosphate poisoning, it contains two oxime groups and a different aromatic ring structure.
Methoxime: Known for its antimicrobial properties, it has a methoxy group attached to the oxime moiety.
Propriétés
IUPAC Name |
(E)-1-(4-chlorophenyl)-N-methoxy-2-piperidin-1-ylethanimine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O/c1-18-16-14(11-17-9-3-2-4-10-17)12-5-7-13(15)8-6-12/h5-8H,2-4,9-11H2,1H3/b16-14- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKBWNTMAXHZJQJ-PEZBUJJGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=C(CN1CCCCC1)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C(/CN1CCCCC1)\C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901323995 | |
| Record name | (E)-1-(4-chlorophenyl)-N-methoxy-2-piperidin-1-ylethanimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901323995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
8.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49648906 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
478049-88-6 | |
| Record name | (E)-1-(4-chlorophenyl)-N-methoxy-2-piperidin-1-ylethanimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901323995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-isopentyl-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2353823.png)

![4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]-N,N-dimethylpiperazine-1-sulfonamide](/img/structure/B2353826.png)



![1-(2,5-dimethylbenzyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2353835.png)

![1-{[1-(2-fluorophenyl)-1H-1,2,3-triazol-5-yl]methyl}-4-[(2-methoxyphenyl)acetyl]piperazine](/img/structure/B2353837.png)

![3-Methyl-5-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]sulfonyl-1,3-benzoxazol-2-one](/img/structure/B2353839.png)
![2-[2-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrrol-1-yl]ethanamine;hydrochloride](/img/structure/B2353840.png)

